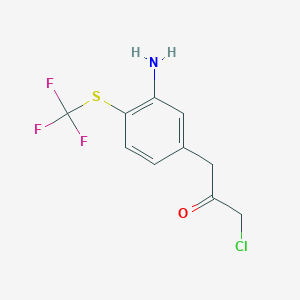
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol, 3-chloropropyl bromide, and difluoromethoxy reagents.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles.
Oxidation Reactions: The ethyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the difluoromethoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
科学研究应用
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The 3-chloropropyl group may facilitate covalent binding to target proteins, resulting in modulation of their activity.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-4-ethylbenzene: Lacks the difluoromethoxy group, which may result in different chemical properties and biological activities.
1-(3-Chloropropyl)-3-methoxy-4-ethylbenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and interactions with biological targets.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-ethylbenzene: Contains a trifluoromethoxy group, which may alter its chemical stability and biological effects.
Uniqueness
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-ethylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C12H15ClF2O |
|---|---|
分子量 |
248.69 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-10-6-5-9(4-3-7-13)8-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
InChI 键 |
VXIMGUWCXGFJHA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)CCCCl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


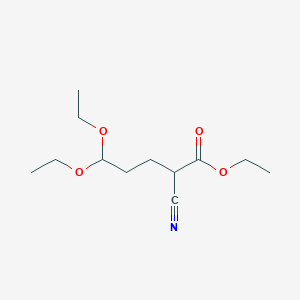
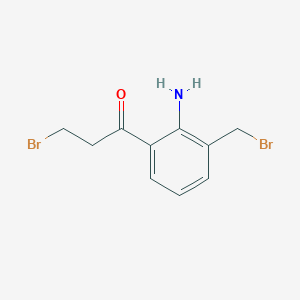
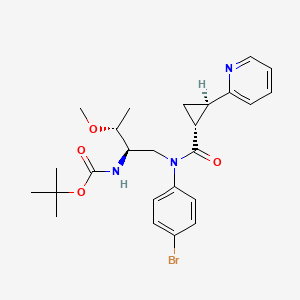

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
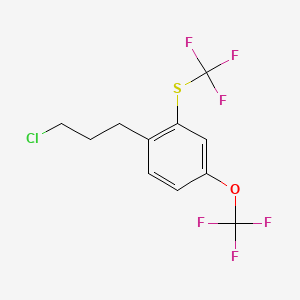

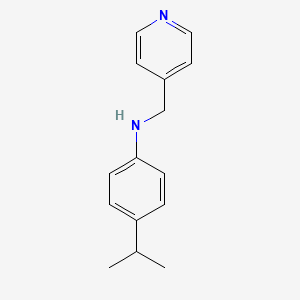
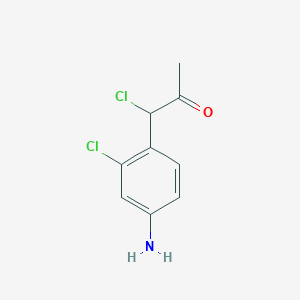
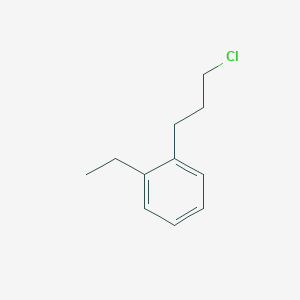
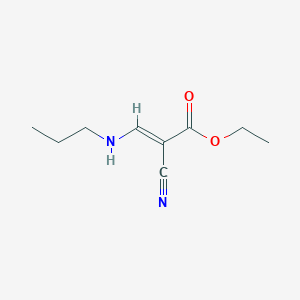
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)

